su4984 -

su4984

Catalog Number: EVT-287349
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU4984 is a synthetic small molecule belonging to the indolinone class of compounds. It is widely recognized in scientific research for its potent inhibitory activity against various tyrosine kinases. [, , ] These enzymes play crucial roles in cellular signaling pathways, regulating processes like cell growth, proliferation, and differentiation. Consequently, SU4984 has emerged as a valuable tool in studying these pathways and their dysregulation in diseases like cancer and diabetes.

Source and Classification

SU4984 was developed by Sugen, Inc., and is recognized for its role as an anti-cancer agent due to its inhibitory effects on receptor tyrosine kinases. Its classification falls under the broader category of protein kinase inhibitors, specifically targeting fibroblast growth factor receptors, which play critical roles in cell proliferation, differentiation, and survival.

Synthesis Analysis

The synthesis of SU4984 involves several key steps that utilize readily available starting materials. A notable method includes the reaction of 5-bromoisatin with hydrazine hydrate to produce 5-bromoindolin-2-one. This intermediate is then subjected to further reactions to yield SU4984.

Key synthesis parameters:

  • Temperature: The reaction typically occurs at elevated temperatures (140–160 °C).
  • Duration: The initial reaction time can extend up to four hours, followed by a cooling period and acidification to facilitate product formation.
  • Yield: The yield from the synthesis of 5-bromoindolin-2-one was reported at approximately 52% .
Molecular Structure Analysis

The molecular structure of SU4984 is defined by its oxindole core, which is crucial for its biological activity. The compound features a bicyclic structure that includes an indole ring fused with a carbonyl group.

Structural details:

  • Molecular Formula: C_24H_20N_2O_3
  • Molecular Weight: Approximately 384.43 g/mol
  • Key functional groups: Includes an oxindole moiety and a piperazine ring, which are essential for its binding affinity to FGFRs .

The binding interactions involve hydrogen bonds and van der Waals contacts with specific amino acid residues in the FGFR1 kinase domain, particularly at the adenine region where ATP typically binds .

Chemical Reactions Analysis

SU4984 participates in various chemical reactions primarily related to its interaction with receptor tyrosine kinases. The compound exhibits competitive inhibition against ATP binding sites within FGFRs, leading to downstream effects on cell signaling pathways.

Relevant reactions include:

  • Enzyme Inhibition Assays: SU4984 has demonstrated significant inhibitory activity against FGFR1 with an IC50 value indicating effective potency.
  • Binding Dynamics: Molecular docking studies have illustrated how SU4984 occupies the adenine region of FGFRs, forming critical interactions that stabilize its binding .
Mechanism of Action

The mechanism of action for SU4984 involves the inhibition of fibroblast growth factor receptor signaling pathways. By binding to the ATP-binding site of FGFR1, SU4984 prevents phosphorylation events that are necessary for receptor activation and subsequent downstream signaling.

Key aspects include:

  • Inhibition Profile: SU4984 selectively inhibits FGFR1 while showing differential specificity towards other receptor tyrosine kinases.
  • Biological Impact: This inhibition leads to reduced cell proliferation and survival in cancerous cells reliant on FGFR signaling .
Physical and Chemical Properties Analysis

SU4984 exhibits several notable physical and chemical properties that influence its biological activity:

  • Melting Point: Reported melting point ranges between 270–273 °C.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide, facilitating its use in various biological assays.
  • Spectroscopic Characteristics: Infrared spectroscopy has indicated characteristic absorption bands corresponding to functional groups present in the molecule, aiding in structural confirmation .
Applications

The primary application of SU4984 lies in cancer research and therapy development. Its role as an FGFR inhibitor makes it a valuable candidate in studies aimed at understanding tumorigenesis and developing targeted therapies.

Specific applications include:

  • Cancer Treatment Research: Investigated as a potential therapeutic agent for cancers characterized by aberrant FGFR signaling.
  • Biological Evaluations: Used in preclinical studies to assess efficacy against various cancer cell lines, contributing to drug development pipelines focused on kinase inhibitors .
Discovery and Development of SU4984 as a Targeted Therapeutic Agent

Historical Context of Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology

Fibroblast Growth Factor Receptors (FGFR1–4) are transmembrane receptor tyrosine kinases that regulate critical cellular processes, including proliferation, differentiation, and survival. Dysregulation via gene amplification, activating mutations, or translocations occurs in ~7% of solid tumors, notably bladder (32%), breast (18%), and lung squamous cell carcinomas (13%) [2] [8]. Early efforts to target FGFRs focused on broad-spectrum kinase inhibitors (e.g., SU5402), which inhibited vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) alongside FGFRs, leading to off-target toxicity and limited therapeutic windows [6]. The clinical success of selective FGFR inhibitors (e.g., erdafitinib, pemigatinib) validated FGFRs as targets, emphasizing the need for isoform-specific agents to improve efficacy and reduce toxicity [2] [8].

Table 1: Evolution of FGFR Inhibitors in Oncology

Inhibitor GenerationExamplesKey FeaturesClinical Limitations
First-generationSU5402, SU6668Multi-kinase inhibition (FGFR/VEGFR/PDGFR)Dose-limiting toxicity, low selectivity
Second-generationErdafitinibSelective FGFR1–4 inhibitionHyperphosphatemia, retinal toxicity
Next-generationCPL304110Covalent binding, FGFR1–3 specificityImproved safety in preclinical models [2] [8]

Rational Design of SU4984: From Oxindole-Based Kinase Inhibitors to FGFR1 Selectivity

SU4984 emerged from a class of oxindole-derived tyrosine kinase inhibitors designed to exploit structural nuances in the FGFR1 ATP-binding pocket. Its core structure features a (Z)-3-(4-(piperazin-1-yl)benzylidene)indolin-2-one scaffold, enabling reversible, ATP-competitive binding [1] [4]. Molecular modeling revealed that the oxindole moiety forms hydrogen bonds with the hinge region of FGFR1, while the piperazine group extends into the hydrophobic pocket, enhancing affinity [4] [6]. This design conferred preferential inhibition of FGFR1 (IC₅₀ = 10–20 μM) over closely related kinases like PDGFR and insulin receptor (IR), though with moderate potency due to incomplete occupancy of the hydrophobic region [1] [4].

Compared to later inhibitors (e.g., FIIN-1), SU4984 lacked electrophilic "warheads" (e.g., acrylamides) for covalent cysteine binding, limiting its cellular activity. For instance, FIIN-1—designed by appending an acrylamide to a pyrimidopyridine core—achieved 24-fold greater potency against FGFR1 by covalently targeting Cys486 in the P-loop [6]. SU4984’s oxindole scaffold nevertheless served as a template for optimizing selectivity, exemplified by CPL304110’s benzimidazole-pyrazole structure, which improved FGFR1–3 inhibition (IC₅₀ < 1 nM) [2] [8].

Patent Landscape and Early Preclinical Characterization of SU4984

The intellectual property landscape for SU4984 remains less documented than later inhibitors (e.g., CPL304110, patented under WO 2014/141015) [8]. Early preclinical studies focused on its biochemical and cellular efficacy:

  • Kinase Inhibition: SU4984 suppressed FGFR1 autophosphorylation in NIH/3T3 cells stimulated with acidic FGF (IC₅₀ = 20–40 μM) and inhibited constitutively active KIT mutants in neoplastic mast cells (50% reduction at 5 μM) [1] [4].
  • Antiproliferative Effects: At 1–10 μM, SU4984 induced cell death in KIT-driven mastocytoma cell lines (C2, P815) after 6 days of exposure [4].
  • Selectivity Profile: While developed for FGFR1, SU4984 cross-inhibited PDGFR and IR, reducing its therapeutic utility [1].

Table 2: Preclinical Profile of SU4984

ParameterValueExperimental Context
Molecular Weight333.38 g/molC₂₀H₁₉N₃O₂
FGFR1 IC₅₀10–20 μMRecombinant enzyme assay, 1 mM ATP
Cellular FGFR1 IC₅₀20–40 μMNIH/3T3 cells, aFGF-induced autophosphorylation
Solubility50 mg/mL in DMSONot soluble in water
Key Structural Motif(Z)-oxindole-benzylideneATP-competitive binding [1] [4]

Early pharmacokinetic studies were limited, but its poor aqueous solubility and moderate potency hindered further development. Subsequent analogs (e.g., SU6577) addressed these issues by incorporating hydrophobic substituents to enhance kinase domain interactions [4].

Properties

Product Name

su4984

IUPAC Name

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13-

InChI Key

ZNFJBJDODKHWED-AQTBWJFISA-N

SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone
SU 4984
Su-4984
SU4984

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.